Cas no 2377032-41-0 (5-Ethynyl-2-methyl-N-phenylbenzamide)

5-Ethynyl-2-methyl-N-phenylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 5-Ethynyl-2-methyl-N-phenylbenzamide
- 2377032-41-0
- Z3861509327
- EN300-7442397
-
- Inchi: 1S/C16H13NO/c1-3-13-10-9-12(2)15(11-13)16(18)17-14-7-5-4-6-8-14/h1,4-11H,2H3,(H,17,18)
- InChI Key: SOQHAOJITDTDSE-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C#C)C=CC=1C)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 235.099714038g/mol
- Monoisotopic Mass: 235.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 3.4
5-Ethynyl-2-methyl-N-phenylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7442397-0.25g |
5-ethynyl-2-methyl-N-phenylbenzamide |
2377032-41-0 | 95.0% | 0.25g |
$452.0 | 2025-03-11 | |
Aaron | AR0286RF-1g |
5-ethynyl-2-methyl-N-phenylbenzamide |
2377032-41-0 | 95% | 1g |
$1282.00 | 2025-02-17 | |
Aaron | AR0286RF-50mg |
5-ethynyl-2-methyl-N-phenylbenzamide |
2377032-41-0 | 95% | 50mg |
$317.00 | 2025-02-17 | |
1PlusChem | 1P0286J3-100mg |
5-ethynyl-2-methyl-N-phenylbenzamide |
2377032-41-0 | 95% | 100mg |
$454.00 | 2024-05-23 | |
1PlusChem | 1P0286J3-50mg |
5-ethynyl-2-methyl-N-phenylbenzamide |
2377032-41-0 | 95% | 50mg |
$315.00 | 2024-05-23 | |
Enamine | EN300-7442397-10.0g |
5-ethynyl-2-methyl-N-phenylbenzamide |
2377032-41-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-11 | |
Aaron | AR0286RF-500mg |
5-ethynyl-2-methyl-N-phenylbenzamide |
2377032-41-0 | 95% | 500mg |
$1006.00 | 2025-02-17 | |
Aaron | AR0286RF-100mg |
5-ethynyl-2-methyl-N-phenylbenzamide |
2377032-41-0 | 95% | 100mg |
$461.00 | 2025-02-17 | |
1PlusChem | 1P0286J3-500mg |
5-ethynyl-2-methyl-N-phenylbenzamide |
2377032-41-0 | 95% | 500mg |
$944.00 | 2024-05-23 | |
1PlusChem | 1P0286J3-10g |
5-ethynyl-2-methyl-N-phenylbenzamide |
2377032-41-0 | 95% | 10g |
$4919.00 | 2024-05-23 |
5-Ethynyl-2-methyl-N-phenylbenzamide Related Literature
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 5-Ethynyl-2-methyl-N-phenylbenzamide
5-Ethynyl-2-methyl-N-phenylbenzamide: A Comprehensive Overview
5-Ethynyl-2-methyl-N-phenylbenzamide, also known by its CAS number 2377032-41-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide core with an ethynyl group at the 5-position and a methyl group at the 2-position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical applications.
The synthesis of 5-Ethynyl-2-methyl-N-phenylbenzamide has been extensively studied, with researchers exploring efficient and scalable methods to produce this compound. Recent advancements in catalytic processes have enabled the optimization of its synthesis, reducing production costs and enhancing yield. For instance, the use of palladium-catalyzed cross-coupling reactions has emerged as a promising approach to construct the ethynyl group within the molecule. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for such compounds in both academic and industrial settings.
In terms of applications, 5-Ethynyl-2-methyl-N-phenylbenzamide has found utility in diverse areas, including drug discovery and materials science. Its ability to act as a versatile building block in organic synthesis has made it a valuable precursor for constructing complex molecules with potential pharmacological activity. Recent studies have highlighted its role in the development of novel anti-tumor agents, where its unique structure contributes to selective targeting of cancer cells. Additionally, this compound has been employed in the synthesis of advanced materials, such as functional polymers and organic electronics, due to its ability to form stable conjugated systems.
The pharmacological properties of 5-Ethynyl-2-methyl-N-phenylbenzamide have been extensively investigated, particularly in relation to its potential as an anti-inflammatory agent. Research conducted in 2023 revealed that this compound exhibits potent inhibitory activity against key inflammatory pathways, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. Furthermore, studies on its bioavailability and metabolic stability have provided valuable insights into optimizing its pharmacokinetic profile for therapeutic applications.
In conclusion, 5-Ethynyl-2-methyl-N-phenylbenzamide, with its CAS number 2377032-41-0, represents a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its unique structure, efficient synthesis methods, and promising pharmacological properties position it as a key player in both academic research and industrial development. As ongoing research continues to uncover new facets of this compound's potential, it is likely to play an increasingly important role in shaping future advancements in organic chemistry and related fields.
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